Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate
Overview
Description
Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with an ethyl ester, an amino group, and an isopropyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe amino group can be introduced via nucleophilic substitution reactions, while the ethyl ester is typically formed through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives .
Scientific Research Applications
Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thieno[2,3-b]pyridine core can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Ethyl 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group can influence its lipophilicity and, consequently, its interaction with biological membranes and proteins .
Properties
IUPAC Name |
ethyl 3-amino-6-propan-2-ylthieno[2,3-b]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-4-17-13(16)11-10(14)8-5-6-9(7(2)3)15-12(8)18-11/h5-7H,4,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDMBBDJLSNBBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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